Myelin Basic Protein (MBP) (68-82), guinea pig

Description

Primary Sequence Analysis and Post-Translational Modifications

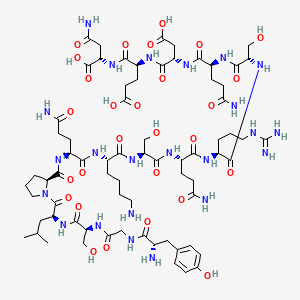

The guinea pig MBP fragment 68–82 corresponds to the amino acid sequence Tyr-Gly-Ser-Leu-Pro-Gln-Lys-Ser-Gln-Arg-Ser-Gln-Asp-Glu-Asn (TYRGLYSELEU-PROGLN-LYS-SERGLN-ARG-SERGLN-ASPGLUASN) . This region is part of the larger 18.3 kDa isoform of MBP, which constitutes over 95% of the protein in bovine preparations and shares high sequence conservation across mammals . The fragment’s composition is notable for its high density of basic residues (lysine, arginine) and polar side chains (glutamine, serine), which facilitate electrostatic interactions with myelin lipids .

Post-translational modifications (PTMs) significantly diversify MBP’s functional repertoire. In bovine MBP, residues within homologous regions undergo:

- N-terminal acetylation (components C1–C3)

- Arginine methylation (mono- and dimethylation at Arg-106)

- Deimination (conversion of arginine to citrulline at positions 23, 47, 96, and 161)

- Phosphorylation (Thr-97 and Ser-115)

- Deamidation (Gln-102 and Gln-120) .

While guinea pig-specific PTMs remain less characterized, the conservation of modification sites (e.g., Ser-115 phosphorylation in bovine MBP) suggests analogous regulatory mechanisms . These PTMs modulate MBP’s charge distribution, altering its affinity for myelin membranes and potentially contributing to autoimmune targeting in neurological disorders .

Table 1: Key Post-Translational Modifications in Mammalian MBP

Conformational Dynamics of Intrinsically Disordered Protein Regions

MBP’s 68–82 fragment resides within an intrinsically disordered region (IDR), a structural feature common to many myelin proteins. IDRs lack stable tertiary structures but adopt transient conformations that enable multifunctional interactions. Nuclear magnetic resonance (NMR) and small-angle X-ray scattering (SAXS) studies of homologous regions reveal:

- High flexibility : Rapid transitions between extended and collapsed states .

- Context-dependent folding : Interaction with lipids or proteins induces partial helical or β-strand motifs .

- Electrostatic steering : Positively charged residues guide transient binding to negatively charged lipid head groups .

This conformational plasticity allows MBP to maintain myelin compaction while adapting to dynamic neuronal environments. For instance, phosphorylation at Ser-115 introduces negative charges that repel lipid bilayers, potentially facilitating myelin remodeling during development or repair .

Comparative Structural Homology Across Species Variants

The MBP 68–82 fragment exhibits sequence divergence across species, reflecting evolutionary adaptations in myelin architecture:

Table 2: Cross-Species Sequence Alignment of MBP (68–82 Region)

Key insights from comparative analyses include:

- Conserved modification hotspots : Phosphorylation at serine/threonine residues is ubiquitous, suggesting a conserved regulatory role in membrane interactions .

- Species-specific PTM patterns : Bovine MBP undergoes more extensive modifications (e.g., lysine acetylation) than reptilian homologs, potentially reflecting increased myelin complexity in mammals .

- Immunogenic divergence : Guinea pig MBP 68–82 induces experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, whereas murine fragments show reduced pathogenicity .

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-5-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C71H113N23O28/c1-33(2)25-44(90-65(116)46(30-95)82-54(103)29-81-57(108)36(73)26-34-10-12-35(98)13-11-34)69(120)94-24-6-9-49(94)68(119)88-41(16-20-52(76)101)61(112)83-37(7-3-4-22-72)58(109)92-47(31-96)66(117)86-39(14-18-50(74)99)60(111)84-38(8-5-23-80-71(78)79)59(110)93-48(32-97)67(118)87-40(15-19-51(75)100)62(113)89-43(28-56(106)107)64(115)85-42(17-21-55(104)105)63(114)91-45(70(121)122)27-53(77)102/h10-13,33,36-49,95-98H,3-9,14-32,72-73H2,1-2H3,(H2,74,99)(H2,75,100)(H2,76,101)(H2,77,102)(H,81,108)(H,82,103)(H,83,112)(H,84,111)(H,85,115)(H,86,117)(H,87,118)(H,88,119)(H,89,113)(H,90,116)(H,91,114)(H,92,109)(H,93,110)(H,104,105)(H,106,107)(H,121,122)(H4,78,79,80)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROVJYNCPHLNVSO-OXKPGLRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C71H113N23O28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1736.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Activation and Amino Acid Loading

The process begins with selecting a resin (e.g., Wang or Rink amide resin) compatible with the C-terminal amino acid. For MBP (68-82), asparagine (Asn) is typically anchored via its carboxyl group to the resin. Activation involves treating the resin with a coupling reagent such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or diisopropylcarbodiimide (DIC) in dimethylformamide (DMF).

Key Parameters:

Sequential Amino Acid Coupling

Each amino acid is coupled in a stepwise manner from the C- to N-terminus. The Fmoc (fluorenylmethyloxycarbonyl) strategy is preferred due to its mild deprotection conditions.

Coupling Protocol:

-

Deprotection: Fmoc groups are removed using 20% piperidine in DMF (2 × 5 minutes).

-

Activation: Amino acids (4× molar excess) are activated with HBTU and N,N-diisopropylethylamine (DIPEA) in DMF.

-

Reaction: Activated amino acids are added to the resin and agitated for 1–2 hours at 25°C.

Critical Considerations:

-

Coupling Efficiency: Real-time monitoring via Kaiser test ensures >99% completion per step.

-

Side Reactions: Histidine (His) and arginine (Arg) require orthogonal protecting groups (e.g., trityl for His) to prevent side-chain interference.

Cleavage and Purification

Peptide Cleavage from Resin

After chain assembly, the peptide is cleaved using a trifluoroacetic acid (TFA)-based cocktail. For MBP (68-82), a mixture of TFA:triisopropylsilane:water (95:2.5:2.5) is applied for 2–3 hours at 25°C. This step removes protecting groups and releases the peptide into solution.

Optimization Challenges:

High-Performance Liquid Chromatography (HPLC)

Crude peptides are purified via reverse-phase HPLC using a C18 column. A gradient of 5–60% acetonitrile in 0.1% TFA over 40 minutes effectively separates MBP (68-82) from truncation products and deletion sequences.

Quality Metrics:

| Parameter | Specification |

|---|---|

| Purity | ≥97% (analytical HPLC) |

| Retention Time | 12.5 ± 0.5 minutes |

| Column Temperature | 40°C |

Industrial-Scale Production

Automated synthesizers (e.g., CEM Liberty Blue) reduce manual intervention and enhance reproducibility. Batch sizes up to 1 kg are achievable with the following modifications:

-

Continuous Flow Systems: Improve reagent mixing and reduce cycle times.

-

In-Process Analytics: Mid-infrared spectroscopy monitors coupling efficiency in real time.

Cost Drivers:

| Factor | Impact on Cost |

|---|---|

| Amino Acid Purity | High-purity (>99%) residues increase raw material costs by 30–50% |

| Column Chromatography | Prep-HPLC consumes 60% of total production costs |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Post-Translational Modifications

MBP (68-82) undergoes several modifications that alter its biochemical behavior:

These modifications influence the peptide's role in immune activation and its stability in experimental models .

Antigen-Antibody Reactions

MBP (68-82) acts as an antigen, triggering antibody production in autoimmune responses:

-

Epitope Recognition : The sequence YGSLPQKSQRSQDEN contains immunodominant regions recognized by T-cells, particularly residues 68-82 .

-

Antibody Binding : Antibodies targeting this fragment disrupt myelin integrity, leading to demyelination in experimental autoimmune encephalomyelitis (EAE) .

Lipid Interactions

Electrostatic and hydrophobic interactions with myelin lipids (e.g., phosphatidylserine) stabilize the myelin sheath. Phosphorylation reduces lipid binding affinity, contributing to destabilization in disease states .

Stability and Degradation

-

Oxidative Stress : While lacking cysteine residues (limiting disulfide bond formation), methionine oxidation can occur under oxidative conditions, though this is less common in MBP (68-82) .

-

Proteolytic Degradation : Susceptible to cleavage by proteases (e.g., matrix metalloproteinases), which is mitigated by acetylation .

Structural Insights

Scientific Research Applications

Scientific Research Applications

-

Autoimmune Disease Research

- Multiple Sclerosis Studies : Myelin Basic Protein (68-82) is extensively used to investigate the immune response in multiple sclerosis. Research indicates that this peptide can activate CD4+ and CD8+ T lymphocytes, which are critical in the pathogenesis of multiple sclerosis. In a study comparing blood samples from patients with multiple sclerosis and healthy subjects, significant activation of T lymphocytes was observed upon exposure to this peptide, suggesting its role in disease mechanisms .

-

Immunological Response Investigation

- T Cell Activation : The peptide has been utilized to assess T cell reactivity and activation levels. Studies show that T lymphocytes from patients with multiple sclerosis exhibit heightened activation when exposed to Myelin Basic Protein (68-82), compared to those from healthy individuals. This differential response underscores its potential as a biomarker for disease activity .

- Therapeutic Development

Case Study 1: Activation of Lymphocytes

In a controlled study involving 30 participants (15 with multiple sclerosis and 15 healthy controls), whole blood samples were analyzed for T lymphocyte activation post-incubation with various forms of Myelin Basic Protein. The results indicated a statistically significant increase in activated CD4+ and CD8+ T cells in patients with multiple sclerosis when exposed to Myelin Basic Protein (68-82), highlighting its relevance in understanding autoimmune responses .

Case Study 2: Encephalitogenic Activity

Research comparing guinea pig and bovine myelin basic proteins revealed that guinea pig Myelin Basic Protein (68-82) retains encephalitogenic properties, making it suitable for experimental models of autoimmune encephalomyelitis. This study provided insights into species-specific immune responses and the potential for using this peptide in preclinical models .

Mechanism of Action

Myelin Basic Protein (MBP) (68-82), guinea pig, exerts its effects by interacting with immune cells. It is recognized by T-lymphocytes, leading to their activation and proliferation. This interaction is crucial in the study of autoimmune responses, as it mimics the pathological process seen in diseases like multiple sclerosis. The peptide binds to several polyanionic proteins such as tubulin, actin, clathrin, and Ca2±calmodulin, and negatively charged lipids on the cytosolic surface of oligodendrocyte membranes, playing a role in the adhesion of these surfaces in the multilayered myelin sheath .

Comparison with Similar Compounds

Sequence Homology Across Species

MBP (68-82) shares sequence homology with encephalitogenic fragments from other species, but key differences exist (Table 1):

Table 1: Amino Acid Sequence Comparison of MBP Fragments

The guinea pig fragment is shorter (15 residues vs. 21 in bovine/human) and contains unique residues (e.g., Arg76), which influence its antigenicity .

Immunogenicity and Epitope Specificity

- Guinea Pig MBP (68-82): Induces EAE in Lewis rats by activating helper T cells and producing circulating antibodies . Monoclonal antibodies raised against this fragment show specificity for conformational epitopes absent in mouse MBP .

- Bovine/Human MBP (68-88): These longer fragments are more encephalitogenic in primates and rodents, with broader T-cell receptor recognition due to extended sequences .

- Murine MBP Isoforms (C1 vs. C8): Charge isomers (e.g., C1 and C8) exhibit structural differences; C8 has reduced membrane interaction capacity compared to C1, highlighting the role of post-translational modifications (PTMs) in function .

Post-Translational Modifications (PTMs)

Functional Interactions

Role in Disease Models

- EAE Induction: Guinea pig MBP (68-82) is sufficient to induce EAE, while bovine/human fragments require longer sequences (e.g., 68-88) for comparable effects .

Key Research Findings

PTMs and Disease Relevance: Citrullination in human MBP correlates with MS severity, a modification absent in guinea pig MBP (68-82) .

Structural Flexibility: The lack of α-helical structure in MBP (68-82) (vs. full-length MBP) reduces its capacity to compact myelin, highlighting the importance of longer sequences in structural roles .

Biological Activity

Myelin Basic Protein (MBP) is a crucial component in the formation and maintenance of the myelin sheath that insulates nerve fibers in the central nervous system (CNS). The specific peptide MBP (68-82) derived from guinea pigs is of significant interest in neuroscience research, particularly in the context of demyelinating diseases like multiple sclerosis (MS). This article delves into the biological activity of MBP (68-82), presenting findings from various studies, case analyses, and relevant data tables.

Structure and Composition

Chemical Properties:

- Formula: C71H113N23O28

- Molecular Weight: 1736.81 g/mol

- Amino Acid Sequence: Tyr-Gly-Ser-Leu-Pro-Gln-Lys-Ser-Gln-Arg-Ser-Gln-Asp-Glu-Asn

The MBP (68-82) peptide is known for its role in modulating immune responses and its involvement in myelination processes. Its structure contributes to its biological activity, influencing interactions with immune cells and other proteins within the CNS .

MBP plays a pivotal role in:

- Myelination: Essential for the formation of the myelin sheath, which is critical for efficient nerve signal transmission.

- Immune Response Modulation: It has been implicated in autoimmune responses, particularly in conditions such as MS where antibodies against MBP can lead to demyelination .

Research indicates that MBP can influence blood-brain barrier permeability, potentially exacerbating conditions like MS when an immune response is triggered against it .

Experimental Studies

- Knockout Mouse Studies:

- Induction of Experimental Autoimmune Encephalomyelitis (EAE):

- T Cell Activation:

Case Study 1: Immunization Effects

In a controlled study involving Lewis rats, groups were treated with varying doses of MBP (68-82) alongside adjuvants to assess immune response dynamics. The results indicated that higher doses led to significant increases in T cell activation markers and exacerbated EAE symptoms compared to controls .

Case Study 2: Genetic Predisposition

Research has explored genetic links between MBP expression levels and susceptibility to MS. While some studies suggest a correlation, others indicate that environmental factors may play a more significant role than genetic predisposition alone .

Data Table: Summary of Research Findings

| Study/Experiment | Findings | Implications |

|---|---|---|

| Knockout Mice Study | Reduced CNS myelination; neurological disorders | Highlights the necessity of MBP for normal CNS function |

| EAE Induction | Symptoms correlated with MBP immunization | Useful model for studying MS pathogenesis |

| T Cell Activation | Increased CD4+ and CD8+ T cell responses | Suggests potential therapeutic targets for modulating immune response |

Q & A

Q. What is the structural and functional significance of the MBP (68-82) fragment in myelin formation?

Answer: The MBP (68-82) fragment is a 15-amino acid peptide (sequence: Tyr-Gly-Ser-Leu-Pro-Gln-Lys-Ser-Gln-Arg-Ser-Gln-Asp-Glu-Asn) derived from guinea pig myelin basic protein. Its amphipathic structure enables interactions with lipid bilayers, stabilizing myelin compaction in the central nervous system (CNS) . MBP’s positively charged residues bind negatively charged lipids, while hydrophobic regions anchor to membranes, critical for maintaining myelin integrity . Mutations or post-translational modifications in this region disrupt myelin stability, leading to demyelination in diseases like multiple sclerosis (MS) .

Q. What are standard protocols for inducing experimental allergic encephalomyelitis (EAE) using MBP (68-82)?

Answer: EAE, a model for MS, is induced by immunizing guinea pigs or rodents with MBP (68-82) emulsified in complete Freund’s adjuvant (CFA). Key steps include:

Q. Table 1: Dose Conversion by Species (Based on Body Surface Area)

| Species | Km Factor | Equivalent Dose (µg/kg) |

|---|---|---|

| Guinea Pig | 8.3 | 120–240 |

| Mouse | 3.0 | 33–66 |

| Rat | 6.0 | 66–132 |

Q. How is MBP quantified in biological samples, and what are the limitations of current methods?

Answer: MBP is quantified via ELISA (e.g., Human MBP ELISA Kit, CSB-E08283h) with a detection range of 7.8–500 ng/mL and sensitivity of 1.95 ng/mL . Key steps:

Capture : Anti-MBP antibody-coated wells bind MBP in samples.

Detection : Biotinylated secondary antibody + avidin-HRP conjugate.

Signal : TMB substrate produces color proportional to MBP concentration.

Limitations : Cross-reactivity with degraded MBP fragments or homologous proteins (e.g., Golli-MBP isoforms) may yield false positives . Validate results with Western blotting or mass spectrometry.

Advanced Research Questions

Q. How can researchers address variability in EAE model outcomes when using MBP (68-82)?

Answer: Variability arises from peptide purity, adjuvant batch, and genetic background of animal models. Mitigation strategies:

- Peptide Quality : Use HPLC-validated MBP (68-82) (≥98% purity; CAS 98474-59-0) to avoid contaminants .

- Adjuvant Standardization : Pre-test CFA batches for Mycobacterium tuberculosis potency.

- Genetic Controls : Use inbred strains (e.g., Lewis rats) to reduce immune variability .

- Dose Optimization : Pilot studies to determine threshold doses for consistent EAE induction without excessive mortality .

Q. What are the challenges in detecting MBP (68-82) cross-reactivity in immunoassays, and how can they be resolved?

Answer: Antibodies against MBP (68-82) may cross-react with epitopes in other isoforms (e.g., Golli-MBP) or species (human vs. guinea pig). Solutions:

- Epitope Mapping : Use overlapping peptide arrays to identify antibody binding sites .

- Competition Assays : Pre-incubate antibodies with excess MBP (68-82) to confirm specificity.

- Species-Specific Kits : Validate ELISA kits for cross-reactivity using parallel standards (e.g., guinea pig vs. human MBP) .

Q. How can researchers optimize solubility and stability of MBP (68-82) in experimental settings?

Answer: MBP (68-82) is soluble in water (30 mg/mL at 25°C) but degrades under repeated freeze-thaw cycles. Best practices:

Q. What mechanisms explain the encephalitogenic potency of MBP (68-82) compared to other fragments?

Answer: MBP (68-82) contains a dominant T-cell epitope that binds MHC class II molecules (e.g., HLA-DR2 in humans), triggering autoreactive CD4+ T-cell activation and CNS infiltration . In contrast, non-encephalitogenic fragments (e.g., MBP 74-85) lack critical residues for MHC binding. Structural studies show Arg75 and Gln79 in MBP (68-82) are essential for TCR interaction . Phosphorylation or citrullination of these residues reduces immunogenicity, linking post-translational modifications to disease heterogeneity in MS .

Q. Key Data Contradictions and Resolutions

- CAS Number Discrepancy : cites CAS 93674-97-6, but authoritative sources () use 98474-59-0. Resolve by verifying peptide sequence (Tyr-Gly-Ser-Leu-Pro-Gln-Lys-Ser-Gln-Arg-Ser-Gln-Asp-Glu-Asn) and supplier COA .

- Species Specificity : Guinea pig MBP (68-82) induces EAE in rodents, but human homologs may require additional adjuvants (e.g., pertussis toxin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.